molecular formula C15H16O B13150231 (2-Phenoxypropyl)benzene

(2-Phenoxypropyl)benzene

Cat. No.: B13150231
M. Wt: 212.29 g/mol
InChI Key: IIOFSIYBIJKUAB-UHFFFAOYSA-N
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Description

(2-Phenoxypropyl)benzene is an organic compound characterized by a benzene ring attached to a propyl chain, which is further connected to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Phenoxypropyl)benzene can be synthesized through several methods. One common approach involves the reaction of phenol with 1-bromo-2-phenylpropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxypropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon at elevated pressures.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

    Oxidation: Benzoic acid or acetophenone.

    Reduction: 2-Phenoxypropanol.

    Substitution: Brominated or nitrated this compound.

Scientific Research Applications

(2-Phenoxypropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Phenoxypropyl)benzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenoxybenzene: Lacks the propyl chain, leading to different reactivity and applications.

    (2-Phenoxyethyl)benzene: Contains an ethyl chain instead of a propyl chain, affecting its physical and chemical properties.

    (2-Phenoxypropyl)phenol:

Uniqueness: (2-Phenoxypropyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(2-Phenoxypropyl)benzene, a compound featuring a phenoxy group attached to a propyl chain and a benzene ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10O(molecular formula)\text{C}_9\text{H}_{10}\text{O}\quad (\text{molecular formula})

This compound consists of a phenyl ring connected to a propyl group through an ether linkage.

Antimicrobial Activity

Research indicates that this compound exhibits varying levels of antimicrobial activity. A study evaluated the antimicrobial properties of several derivatives, including this compound. Results demonstrated that while some derivatives showed marked antibacterial activity against pathogens like Pseudomonas aeruginosa, the extension of the side chain to include the phenoxypropyl group led to decreased activity compared to shorter chains .

CompoundAntibacterial Activity
3-aminoquinazolinonesMarked against Pseudomonas
2-Phenoxypropyl derivativesDecreased activity observed

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines and induce apoptosis. For instance, compounds related to this compound were tested against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies utilized assays like MTT to measure cell viability and flow cytometry for apoptosis detection .

Key Findings:

  • Inhibition of Cell Proliferation: Significant reduction in viability was observed at concentrations as low as 1 µM.
  • Induction of Apoptosis: Flow cytometry results indicated increased apoptotic cells after treatment with related compounds.
Cell LineIC50 (µM)Apoptosis Induction (%)
A4311.530
A5492.025

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may act through multiple pathways, including the inhibition of key signaling molecules involved in cell survival and proliferation, such as AKT and ERK pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Study on Tyrosinase Inhibition: Compounds derived from this compound were tested for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting potential applications in skin depigmentation therapies .
  • Anticancer Efficacy in B16F10 Cells: The impact on B16F10 melanoma cells revealed that certain derivatives not only inhibited cell growth but also reduced melanin production, indicating possible dual therapeutic applications .

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-phenoxypropylbenzene

InChI

InChI=1S/C15H16O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

IIOFSIYBIJKUAB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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